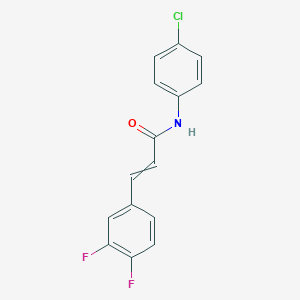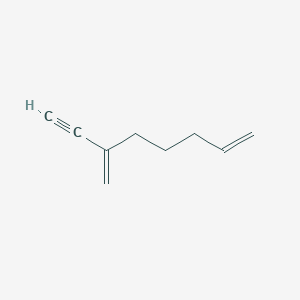
6-Methylideneoct-1-EN-7-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylideneoct-1-EN-7-yne is an organic compound with the molecular formula C9H14 It is characterized by the presence of both an alkyne and an alkene functional group within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylideneoct-1-EN-7-yne can be achieved through various synthetic routes. One common method involves the use of enyne metathesis, a reaction that reorganizes the bonds between alkynes and alkenes to produce 1,3-dienes . This reaction is typically catalyzed by ruthenium carbenes, which are commercially available and tolerate many functional groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of enyne metathesis can be scaled up for industrial applications, provided that the appropriate catalysts and reaction conditions are optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methylideneoct-1-EN-7-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the alkyne and alkene groups into alkanes.
Substitution: The compound can undergo substitution reactions, particularly at the alkyne and alkene positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing alkynes and alkenes.
Substitution: Halogenation reactions can be carried out using halogens like bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkanes. Substitution reactions can introduce halogen atoms into the molecule.
Applications De Recherche Scientifique
6-Methylideneoct-1-EN-7-yne has several applications in scientific research, including:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and bioactive molecules.
Industry: It can be used in the development of new materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 6-Methylideneoct-1-EN-7-yne in chemical reactions involves the formation of reactive intermediates, such as carbenes and radicals. In enyne metathesis, the reaction proceeds through the formation of a ruthenacyclobutane intermediate, which undergoes cycloelimination to release the product . The molecular targets and pathways involved in its biological activity are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methyloct-1-en-7-yne: A closely related compound with similar structural features.
1-Octen-3-yne: Another compound with both alkyne and alkene groups, but differing in the position of the functional groups.
2-Methyl-1-hepten-6-yne: Similar in structure but with a different arrangement of the carbon chain.
Uniqueness
6-Methylideneoct-1-EN-7-yne is unique due to its specific arrangement of the alkyne and alkene groups, which allows for distinct reactivity and applications in various fields. Its ability to undergo enyne metathesis and form complex molecular structures sets it apart from other similar compounds.
Propriétés
Numéro CAS |
820964-72-5 |
|---|---|
Formule moléculaire |
C9H12 |
Poids moléculaire |
120.19 g/mol |
Nom IUPAC |
6-methylideneoct-1-en-7-yne |
InChI |
InChI=1S/C9H12/c1-4-6-7-8-9(3)5-2/h2,4H,1,3,6-8H2 |
Clé InChI |
RHQJVOKTOMNZGF-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCC(=C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-6-{[(pyrazin-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14213753.png)

![Acridin-9-yl-[4-(3-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B14213763.png)

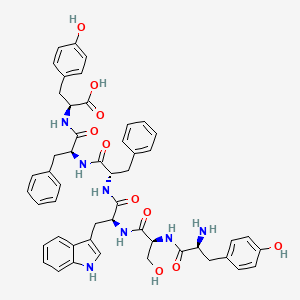

![(2S,3S)-2-Hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide](/img/structure/B14213806.png)
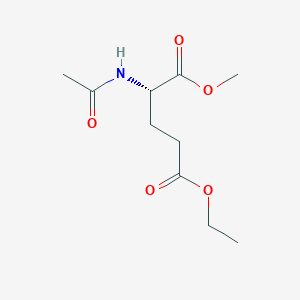
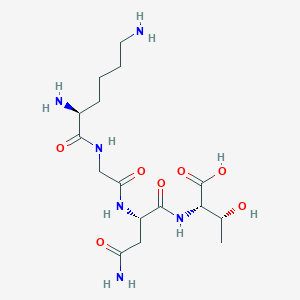
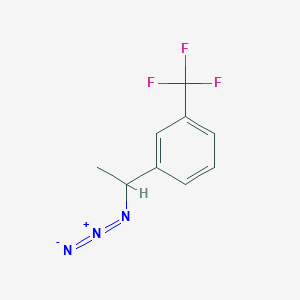
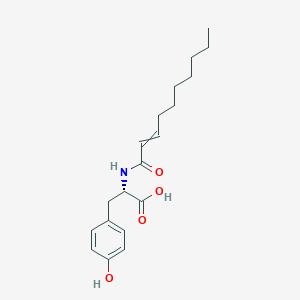
![1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]thio]-](/img/structure/B14213824.png)
